molecular formula C9H15NO2 B2375769 (7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid CAS No. 2287248-02-4

(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid

Cat. No. B2375769
M. Wt: 169.224
InChI Key: LJQAFSIKGCGMLS-HTQZYQBOSA-N
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Description

“(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid” is a chemical compound with the CAS Number: 2287248-02-4 . It is a powder at room temperature .


Synthesis Analysis

A large set of chiral heterocyclic compounds with the octahydro-2H-chromene scaffold was first obtained by a reaction of (−)-isopulegol and (+)-neoisopulegol with furan-2-carbaldehyde, thiophene-2-carbaldehyde and their derivatives and isomers in the presence of montmorillonite K10 clay .


Molecular Structure Analysis

The molecular structure of “(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid” contains total 27 atom(s); 15 Hydrogen atom(s), 9 Carbon atom(s), 1 Nitrogen atom(s), and 2 Oxygen atom(s) .


Physical And Chemical Properties Analysis

“(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid” is a powder at room temperature . Its molecular weight is 169.22 .

Scientific Research Applications

Enantioselective Synthesis Applications

One significant application of this compound is in enantioselective synthesis. A study by Zhang et al. (2017) demonstrated the synthesis of octahydroindolizine (indolizidine) alcohols, including derivatives of (7R,8aS)-octahydroindolizine, which are useful in pharmaceutical industries. This synthesis utilized an enzymatic resolution as a key step and is significant for producing chiral compounds in drug development (Zhang et al., 2017).

Synthesis of Natural Product Analogs

The compound has also been used in the synthesis of natural product analogs. For instance, research by Pandey et al. (2007) involved synthesizing analogs of castanospermine, a natural product, using a related octahydroindolizine compound. This process involved a key step of PET-provoked amine radical cyclization, highlighting the utility of octahydroindolizines in complex organic syntheses (Pandey et al., 2007).

Pharmaceutical Applications

Further, Jefford et al. (1995) used derivatives of octahydroindolizine in the synthesis of indolizidines 209B and 209D, and Piclavine A, from diethyl-L-glutamate. This study showcases the role of octahydroindolizines in synthesizing complex molecules that have potential pharmaceutical applications (Jefford et al., 1995).

Amino Acid Derivatives and Peptide Synthesis

Sayago et al. (2007) reported the preparation of proline analogues, such as octahydroindole-2-carboxylic acid, highlighting the significance of octahydroindolizines in synthesizing amino acid derivatives for use in peptide synthesis (Sayago et al., 2007).

Enantioselective Synthesis of Amino Acid

Dietrich and Lubell (2003) synthesized enantiopure pyrrolizidinone amino acid, which is structurally related to octahydroindolizines. This synthesis is crucial for understanding the conformation-activity relationships of various biologically active peptides (Dietrich & Lubell, 2003).

Safety And Hazards

The safety information for “(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(7R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6H2,(H,11,12)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQAFSIKGCGMLS-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H](CCN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid

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